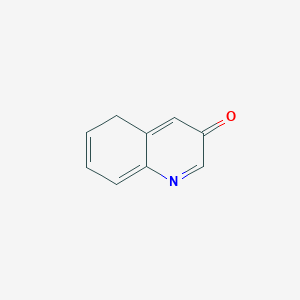

Quinolin-3(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

727650-98-8 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

5H-quinolin-3-one |

InChI |

InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-2,4-6H,3H2 |

InChI Key |

BUYDAPBEKKVUQH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=CC(=O)C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinolin 3 5h One and Functionalized Quinolinone Systems

Classical and Established Synthetic Approaches for Quinolinone Ring Systems

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in the synthesis of 4-hydroxyquinolines, which are tautomers of quinolin-4-ones. wikipedia.orgwikidoc.orgdrugfuture.com The reaction sequence typically begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline (B1666331). wikipedia.orgwikidoc.org

The reaction is known for its utility in preparing various quinoline-based drugs. mdpi.com However, the high temperatures required for the intramolecular cyclization can lead to product degradation, necessitating careful optimization of reaction time and temperature to maximize yields. ablelab.eu Microwave-assisted heating has been shown to improve yields and significantly reduce reaction times. ablelab.eu

Key Features of the Gould-Jacobs Reaction:

| Feature | Description |

| Reactants | Aniline or aniline derivatives and a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate). wikipedia.orgwikidoc.org |

| Intermediates | Anilidomethylenemalonic ester, ketene (B1206846) intermediate. mdpi.com |

| Products | 4-hydroxyquinolines (quinolin-4-ones). wikipedia.orgwikidoc.org |

| Conditions | Thermal, often requiring high temperatures (e.g., 250-300 °C). mdpi.comablelab.eu |

| Advantages | A versatile method for accessing a wide range of substituted quinolin-4-ones. mdpi.com |

| Limitations | Often requires harsh reaction conditions and can result in mixtures of products with asymmetrically substituted anilines. mdpi.com |

Conrad-Limpach Methodologies and Modifications

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org The conditions of the initial condensation are critical; lower temperatures favor the formation of the enamine intermediate required for 4-hydroxyquinoline synthesis, while higher temperatures can lead to the formation of 2-hydroxyquinolines via the Knorr synthesis pathway. scribd.com

The cyclization step typically requires high temperatures, and the use of a high-boiling inert solvent like mineral oil can significantly improve yields compared to performing the reaction neat. wikipedia.orgnih.gov The final product, 4-hydroxyquinoline, exists in tautomeric equilibrium with its keto form, quinolin-4-one. wikipedia.orgwikipedia.org

Reaction Conditions for Conrad-Limpach Synthesis:

| Reactants | Conditions | Product | Yield | Reference |

| Aniline and β-ketoester | Heat (~250 °C) | 4-hydroxyquinoline | Moderate (<30%) | wikipedia.org |

| Aniline and β-ketoester | High-boiling inert solvent (e.g., mineral oil) | 4-hydroxyquinoline | Up to 95% | wikipedia.org |

Friedländer Synthesis and Adaptations

The Friedländer synthesis, discovered by Paul Friedländer, is a versatile method for constructing quinoline (B57606) rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.org The reaction can be catalyzed by either acids or bases and proceeds through a condensation followed by an intramolecular cyclization and dehydration. jk-sci.comresearchgate.net

Two primary mechanisms are proposed: one involving an initial aldol (B89426) condensation followed by imine formation, and the other beginning with Schiff base formation followed by an aldol reaction. wikipedia.orgcdnsciencepub.com The choice of catalyst and reaction conditions can influence the reaction pathway and product distribution. cdnsciencepub.com Adaptations of this method include using in-situ reduction of 2-nitrobenzaldehydes to generate the required 2-aminoaryl aldehyde, expanding the scope of available starting materials. researchgate.net Various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to promote the reaction. wikipedia.org

Catalysts and Conditions in Friedländer Synthesis:

| Catalyst | Solvent | Temperature | Reference |

| Acid (e.g., acetic acid, HCl) or Base (e.g., NaOH, pyridine) | Ethanol, Methanol, DMF | Reflux (80–120 °C) | jk-sci.com |

| P2O5/SiO2 | Solvent-free | 80 °C | ijcce.ac.ir |

| Ytterbium triflate | Toluene | Room Temperature to higher temperatures | cdnsciencepub.com |

Camps' Cyclization Reactions

The Camps cyclization, reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular reaction of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones. mdpi.comwikipedia.org The regioselectivity of the cyclization is dependent on the structure of the substrate and the reaction conditions. mdpi.com The mechanism involves an intramolecular aldol-type condensation. mdpi.com

When a strong base is used, deprotonation of the methylene (B1212753) group adjacent to the aryl ketone facilitates an attack on the amide carbonyl, leading to the formation of a quinolin-4-one after dehydration. mdpi.com Conversely, weaker bases can promote deprotonation of the amide's methylene group, resulting in the formation of a quinolin-2-one. mdpi.com The required N-(2-acylaryl)amide precursors can be synthesized through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. mdpi.com

Snieckus' Synthesis of 3-Substituted Quinolin-4-ones

Developed by Victor Snieckus's group, this method provides a regioselective route to 3-substituted quinolin-4-ones. mdpi.comekb.eg The synthesis starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine, often used without purification, is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the 3-substituted quinolin-4-one. mdpi.com This approach is particularly valuable due to the availability of a wide range of substituted anthranilic acid amides and the relatively mild conditions of the base-promoted cyclization. mdpi.com

Biere-Seelen Synthesis

The Biere-Seelen synthesis, developed in 1979, is another important route to functionalized quinolin-4-ones. mdpi.commun.ca The procedure begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which forms an enaminoester intermediate. mdpi.comekb.eg This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. mdpi.com

Subsequent selective hydrolysis and decarboxylation steps can be controlled to produce different functionalized quinolin-4-one derivatives. mdpi.com For instance, base hydrolysis with aqueous sodium hydroxide (B78521) can regioselectively hydrolyze the ester at position 2. mdpi.com This method offers a pathway to quinolin-4-ones that are substituted at various positions on the ring system. vulcanchem.com

Dieckmann Condensation Approaches

The Dieckmann condensation, an intramolecular cyclization of diesters, provides a pathway to cyclic β-ketoesters, which are valuable intermediates in the synthesis of quinolinone frameworks. mdpi.comresearchgate.net A notable application involves the reaction of methyl anthranilate with methyl acrylate (B77674) to form a diester. This diester subsequently undergoes intramolecular cyclization in the presence of a base like sodium hydride to yield a dihydroquinolinone. Subsequent oxidation, for instance with chloranil, leads to the formation of a quinolin-4-one derivative. mdpi.com This strategy highlights the utility of classical condensation reactions in building the core quinolinone structure.

A review encompassing various synthetic protocols for iipseries.orguop.edu.pkresearchgate.nettriazolo[1,5-a]quinolines also identifies the Dieckmann condensation as a key reaction. nih.gov This underscores the versatility of this method in the synthesis of complex fused heterocyclic systems containing the quinoline moiety.

Skraup and Doebner-von Miller Reactions (General Quinoline Synthesis Context)

The Skraup and Doebner-von Miller reactions are foundational methods for the synthesis of the broader quinoline ring system. While not directly producing Quinolin-3(5H)-one, they provide the fundamental quinoline scaffold from which such derivatives can be elaborated.

The Skraup reaction , developed in 1880, involves the synthesis of quinoline by heating aniline and glycerol (B35011) with sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pknumberanalytics.com The reaction can be highly exothermic. uop.edu.pk The mechanism proceeds through several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pknumberanalytics.compharmaguideline.com

Conjugate addition (1,4-addition) of aniline to acrolein. uop.edu.pkgoogle.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde to form 1,2-dihydroquinoline (B8789712). uop.edu.pkgoogle.com

Oxidation of the 1,2-dihydroquinoline to yield quinoline. uop.edu.pknumberanalytics.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis. iipseries.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgwikipedia.org This method is often considered an improvement over the Skraup reaction, potentially leading to higher yields of quinoline derivatives. researchgate.net The reaction mechanism has been a subject of debate, with a proposed fragmentation-recombination mechanism helping to explain observed isotope scrambling patterns. wikipedia.org A key step in the mechanism involves the Michael-type addition of aniline to the α,β-unsaturated aldehyde. youtube.com

| Reaction | Reactants | Key Reagents | Product |

| Skraup Reaction | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl) | Substituted Quinoline |

Transition Metal-Catalyzed Syntheses of Quinolinone Frameworks

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules, including quinolinone frameworks. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches.

Palladium-Catalyzed Carbonylation and Cyclization Reactions

Palladium-catalyzed reactions are powerful tools for synthesizing quinolinones. nih.gov A common strategy involves a three-component carbonylative cyclization, which is highly regarded for its efficiency. mdpi.com This typically involves the reaction of a 2-iodoaniline, a terminal alkyne, and a source of carbon monoxide. mdpi.comacs.org

Recent advancements have focused on using solid CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) or molybdenum hexacarbonyl (Mo(CO)₆) to avoid handling gaseous carbon monoxide. mdpi.comacs.org A dual-base system can be employed to control the kinetics of CO release and the subsequent palladium-catalyzed carbonylation and intramolecular cyclization, leading to high yields of 4-quinolones. mdpi.com

Palladium catalysis is also instrumental in tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization can yield 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Similarly, Heck coupling reactions of 2-iodoanilines with α,β-unsaturated esters can lead to the formation of quinolin-2(1H)-ones. nih.govresearchgate.net

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium catalysts are particularly effective in C-H activation and annulation reactions to form quinoline and isoquinolone structures. lucp.netresearchgate.net These reactions often proceed with high regioselectivity.

One notable method involves the rhodium-catalyzed annulation of anilines with alkynic esters to produce quinoline carboxylates in high yields. rsc.org This reaction is proposed to proceed through the in situ formation of an N-formyl derivative which directs the ortho C-H activation by the rhodium catalyst. rsc.org Another approach utilizes vinyl esters as acetylene (B1199291) equivalents for the synthesis of 3,4-unsubstituted isoquinolones via rhodium-catalyzed C-H activation/annulation. whiterose.ac.uk

Rhodium(III) catalysts have been successfully used in the oxidative annulation of N-arylpyridinium salts with alkynes to construct highly substituted polyheteroaromatic compounds containing the quinolinium moiety. researchgate.net

| Catalyst System | Reactants | Product Type |

| [Rh₂(OAc)₄] | Anilines, Alkynic Esters | Quinoline Carboxylates rsc.org |

| Rh(III) catalyst | N-Arylpyridinium Salts, Alkynes | Polycyclic Quinoliniums researchgate.net |

| Rhodium catalyst | Benzamides, Vinyl Acetate (B1210297) | 3,4-Unsubstituted Isoquinolones whiterose.ac.uk |

Ruthenium-Catalyzed Annulation Processes

Ruthenium catalysts offer alternative pathways for the synthesis of quinoline and isoquinolone derivatives. One method involves the ruthenium-catalyzed [5+1] annulation of 2-alkenylanilines with sulfoxonium ylides to provide highly functionalized quinolines. organic-chemistry.org

Another efficient protocol describes the synthesis of 3-substituted quinolines through a ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. dartmouth.edu Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved, using the 8-aminoquinolinyl group as a bidentate directing group, to yield isoquinolones. acs.orgnih.gov

Cobalt-Assisted C-H Bond Activation

Cobalt catalysts, being more earth-abundant and less expensive than noble metals, are increasingly explored for C-H activation strategies. mdpi.comresearchgate.net Cobalt(III)-catalyzed C-H activation has been used to synthesize quinolines from the reaction of anilides with alkynes. mdpi.comresearchgate.net The addition of a Lewis acid, such as Zn(OTf)₂, can enhance the efficiency of this transformation. researchgate.net

The mechanism is thought to involve ortho C-H activation to form a C-Co species, which then undergoes nucleophilic addition to the amide. researchgate.net Cobalt catalysts have also been employed in the redox-neutral cyclization of anilines and acetophenones to generate a variety of quinoline structures with good functional group tolerance. mdpi.com Furthermore, Cp*Co(III) catalysts have been shown to be effective for the C(sp³)–H bond alkenylation of 8-methylquinoline. acs.org

Copper-Mediated Cyclizations

Copper catalysis has become a cornerstone in the synthesis of nitrogen-containing heterocycles, including quinolines and quinolinones, due to the low cost and versatile reactivity of copper salts. These methods often proceed through cascade or domino reactions, enabling the formation of multiple bonds in a single operation.

An efficient cascade approach involves the copper-catalyzed intermolecular Ullmann-type C-N coupling followed by an enamine condensation reaction. organic-chemistry.org This method utilizes ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines in good to excellent yields. organic-chemistry.org The optimization of this reaction identified glycine (B1666218) as a highly effective ligand. organic-chemistry.org Another innovative strategy is the copper-catalyzed C(sp)−H aryl amination of terminal alkynes with anthranils, which act as aryl nitrene precursors. sciengine.com This process generates reactive N-aryl ynamine intermediates that cyclize to form various quinoline and 2-quinolinone derivatives. sciengine.com

Copper catalysts are also effective in domino reactions starting from enaminones and 2-bromo- or 2-iodobenzaldehydes, which proceed via an aldol reaction, C(aryl)–N bond formation, and subsequent elimination to yield quinoline derivatives. rsc.org Furthermore, a sustainable synthesis has been developed using a well-defined, air-stable Cu(II)-pincer complex to catalyze the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org Mechanistic studies suggest that some copper-catalyzed dual cyclizations are initiated by a Lewis acid-accelerated addition of an aniline to a nitrile, forming an indole (B1671886) substructure, which is then followed by a copper-catalyzed C-N coupling to furnish the quinoline ring. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / Glycine | ortho-Acylanilines, Alkenyl iodides | Multisubstituted Quinolines | Cascade Ullmann C-N coupling/enamine condensation. organic-chemistry.org |

| Copper Catalyst | Terminal alkynes, Anthranils | C2-Substituted 2-Quinolinones | C(sp)−H aryl amination via aryl nitrene precursors. sciengine.com |

| Cu(II)-Pincer Complex | 2-Aminobenzyl alcohols, Ketones | Substituted Quinolines | Aerobic dehydrogenative coupling. ijstr.org |

| CuBr₂ / TFA | 2-Ethynylanilines, Ethyl glyoxylate | 2-Ester-Substituted Quinolines | [5 + 1] Annulation strategy. organic-chemistry.org |

| CuCl | Ammonium (B1175870) salts, Anthranils | 2,3-Diaroylquinolines | [4 + 1 + 1] Annulation with O₂ as the oxidant. mdpi.com |

Other Metal-Catalyzed Multicomponent Reactions

Beyond copper, a variety of other transition metals are employed to catalyze multicomponent reactions (MCRs) for quinolinone synthesis, offering high atom economy and molecular diversity from simple precursors. nih.gov These MCRs often combine several catalytic cycles to construct complex heterocyclic scaffolds in a single pot. nih.govacs.org

Iron catalysis, valued for its low cost and benign nature, has been successfully applied. Iron(III) triflate (Fe(OTf)₃) catalyzes a one-pot, solvent-free reaction between amines, aldehydes, and terminal aryl alkynes through the activation of a terminal alkyne C-H bond. rsc.org Similarly, Fe(acac)₃ has been used in a three-component coupling-cycloisomerization reaction. organic-chemistry.org

Palladium-catalyzed reactions are also prominent, such as the annulation of o-iodo-anilines with propargyl alcohols to afford 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org In a more complex system, a triple metal-catalyzed (Rh/Pd/Cu) reaction sequence involving conjugate-addition and amidation steps has been devised for the one-pot synthesis of 3,4-dihydroquinolinones. acs.org Ytterbium(III) triflate (Yb(OTf)₃) has proven effective in a three-component reaction of aldehydes, alkynes, and amines, particularly when accelerated by microwave irradiation. organic-chemistry.org

| Catalyst | Reactant Types | Reaction Type | Key Features |

| Fe(OTf)₃ | Amines, Aldehydes, Terminal Alkynes | C-H Activation/Cyclization | Solvent-free, recyclable catalyst. rsc.org |

| Rh/Pd/Cu System | - | Conjugate-Addition/Amidation | One-pot, triple metal-catalyzed process. acs.org |

| Yb(OTf)₃ | Aldehydes, Alkynes, Amines | A³ Coupling/Cyclization | Microwave-assisted, reusable catalyst. organic-chemistry.org |

| Palladium Catalyst | o-Iodo-anilines, Propargyl Alcohols | Annulation | Mild conditions, broad functional group tolerance. organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Ethyl acetoacetate (B1235776), Aromatic aldehydes | Knoevenagel Condensation/Cyclization | Lewis acid catalysis for dihydroquinolinone synthesis. researchgate.net |

Metal-Free and Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, significant research has focused on developing synthetic routes to quinolinones that avoid heavy metals and minimize environmental impact through organocatalysis, alternative energy sources, and benign solvent systems.

Organocatalysis in Quinolinone Synthesis (e.g., N-Heterocyclic Carbenes)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for assembling complex molecules. ntu.edu.sg In the context of quinoline synthesis, NHCs catalyze an indirect Friedländer annulation, reacting 2-aminobenzyl alcohol and its derivatives with ketones. rsc.org This approach can be extended to a one-pot, two-step tandem reaction starting from readily available alcohols and ketones. rsc.org

NHC catalysis can also be combined with other catalytic systems. A facile synthesis of quinolines has been reported using an NHC-copper catalyzed indirect Friedländer reaction between 2-aminobenzyl alcohol and aryl ketones, which notably proceeds at room temperature using DMSO as the oxidant. rsc.orgnih.gov Furthermore, NHCs have been used to generate α,β-unsaturated acyl azolium intermediates, which can undergo enantioselective addition with a benzylic carbon nucleophile. This initiates a cascade of stereoselective Mannich and lactam formation steps to produce complex pyrrolo[3,2-c]quinolones with high optical purity. ntu.edu.sg

| Catalyst System | Reactants | Reaction Type | Product |

| N-Heterocyclic Carbene (NHC) | 2-Aminobenzyl alcohol, Ketones | Indirect Friedländer Annulation | Polysubstituted Quinolines rsc.org |

| NHC-Copper | 2-Aminobenzyl alcohol, Aryl ketones | Indirect Friedländer Annulation | Quinolines rsc.orgnih.gov |

| Chiral NHC | α-Bromo enal, Multifunctional substrate | Asymmetric Cascade Reaction | Pyrrolo[3,2-c]quinolines ntu.edu.sg |

Brønsted Acid-Catalyzed Reactions

Brønsted acids are effective catalysts for intramolecular cyclization reactions leading to quinolinone scaffolds, often through Friedel-Crafts-type mechanisms. mdpi.com Polyphosphoric acid (PPA) has been used for the intramolecular cyclization of 2-arylaminoazulene derivatives, which bear ester groups, to produce azuleno[2,1-b]quinolones in excellent yields. mdpi.com

Other Brønsted acids, such as camphorsulfonic acid (CSA), have been used in metal-free, Povarov-type multicomponent reactions of anilines, alkynes, and paraformaldehyde under microwave irradiation. rsc.org This reaction proceeds via a [4 + 2] cycloaddition between an in situ-generated imine and the alkyne. rsc.org Reusable solid acid catalysts and Brønsted acidic ionic liquids have also been developed to facilitate Friedländer-type syntheses, offering advantages in catalyst separation and recycling under solvent-free conditions. orgchemres.org These catalysts function by activating a carbonyl group towards nucleophilic attack, followed by cyclodehydration. orgchemres.org

| Brønsted Acid | Reactants | Reaction Type | Key Features |

| Polyphosphoric Acid (PPA) | 2-Arylaminoazulene derivatives | Intramolecular Cyclization | Synthesis of azuleno[2,1-b]quinolones. mdpi.comnih.gov |

| Camphorsulfonic Acid (CSA) | Anilines, Alkynes, Paraformaldehyde | Povarov-type [4+2] Cycloaddition | Metal-free, microwave-assisted multicomponent reaction. rsc.org |

| MNP-IL-HSO₄ | o-Aminoaryl ketones, α-Methylene carbonyls | Friedländer Cyclocondensation | Reusable, nanomagnetic supported ionic liquid catalyst. orgchemres.org |

| Trifluoroacetic Acid (TFA) | 2-Ethynylaniline, Ethyl glyoxylate | [5 + 1] Annulation (with CuBr₂) | Co-catalyst in a metal-promoted reaction. organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as an alternative energy source to conventional heating, dramatically reducing reaction times from hours to minutes and often improving product yields. rsc.orgasianpubs.org This technique has been applied to various quinolinone syntheses, including multicomponent reactions and classic named reactions.

For instance, the Combes cyclization of anilines with ethyl acetoacetate has been efficiently performed under solvent-free, microwave-assisted conditions using a reusable acidic resin (NKC-9) as the catalyst. asianpubs.org Microwave heating also facilitates the one-pot synthesis of quinolinone derivatives from the reaction of anilines with acetylene dicarboxylic esters or diethyl methoxymethylene malonate in diphenyl ether. thieme-connect.com In another green approach, a solid acid-catalyzed (montmorillonite K-10) multicomponent domino reaction of anilines, aldehydes, and terminal aryl alkynes is significantly accelerated by microwave activation, yielding substituted quinolines with high atom economy. rsc.org An efficient one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant is also achieved under solvent-free microwave conditions without an added catalyst. core.ac.uk

| Reaction Name/Type | Catalysis/Conditions | Reactants | Key Advantage |

| Combes Synthesis | NKC-9 acidic resin, Solvent-free | Anilines, Ethyl acetoacetate | High yields in short reaction times (e.g., 1.5 min). asianpubs.org |

| Condensation/Cyclization | Diphenyl ether solvent | Anilines, Acetylene dicarboxylic esters | Yields up to 78% in 10 minutes. thieme-connect.com |

| Domino Cyclization | Montmorillonite K-10, Solvent-free | Anilines, Aldehydes, Terminal Alkynes | High atom economy, reaction in minutes. rsc.org |

| Friedländer-type | SnCl₂·2H₂O (reductant), Solvent-free | o-Nitrobenzaldehyde, Enolizable ketones | Catalyst-free, one-pot procedure. core.ac.uk |

| Povarov-type MCR | Camphorsulfonic acid (CSA) | Anilines, Alkynes, Paraformaldehyde | Rapid, metal-free synthesis of 4-aryl quinolines. rsc.org |

Solvent-Free and Aqueous Medium Approaches

The replacement of volatile organic solvents with water or eliminating solvents entirely represents a significant advance in green synthetic chemistry. Water can influence reactions through its high polarity and hydrogen-bonding ability, sometimes enabling reactions that are inefficient in organic media. ingentaconnect.com

Aqueous Medium Approaches A straightforward and efficient catalyst-free Friedländer reaction for synthesizing quinolines has been demonstrated by reacting 2-aminobenzaldehyde (B1207257) with various ketones in water at 70°C, achieving high yields. organic-chemistry.org An effective one-step method for preparing 4-quinolone derivatives involves the reaction of isatoic anhydride (B1165640) with carbonyl compounds in water using K₂CO₃ as a weak base. mdpi.com In another example, thiamine (B1217682) hydrochloride (Vitamin B1) has been used as a green catalyst for the one-pot, three-component synthesis of polysubstituted quinolines in aqueous media under reflux. rsc.org

Solvent-Free Approaches Solvent-free, or neat, reaction conditions minimize waste and can lead to higher reaction rates. A mild and efficient synthesis of 4-hydroxy-2-quinolinones proceeds in two steps under solvent-free conditions: the reaction of anilines with Meldrum's acid, followed by cyclization of the resulting intermediate using methanesulfonic acid anhydride (MSAA). sci-hub.se The Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds can be achieved by heating at 80°C with silica-supported P₂O₅ under solvent-free conditions. researchgate.net Additionally, iron(III) triflate has been used as a recyclable catalyst for the solvent-free, one-pot synthesis of quinolines from amines, aldehydes, and terminal aryl alkynes. rsc.org

| Approach | Catalysis / Conditions | Reactants | Key Features |

| Aqueous Medium | Catalyst-free, 70°C | 2-Aminobenzaldehyde, Ketones | Green Friedländer synthesis. organic-chemistry.org |

| Aqueous Medium | K₂CO₃, Water | Isatoic anhydride, Carbonyl compounds | One-step synthesis of 4-quinolones. mdpi.com |

| Aqueous Medium | Thiamine hydrochloride (VB₁) | 2-Cyano-N-methylacetamide, Arylglyoxals, Arylamines | One-pot, three-component reaction using a biocatalyst. rsc.org |

| Solvent-Free | Methanesulfonic acid anhydride | Malonic acid monoanilides | Mild conditions for 4-hydroxy-2-quinolinones. sci-hub.se |

| Solvent-Free | P₂O₅/SiO₂, 80°C | 2-Aminoaryl ketones, Carbonyl compounds | Friedländer hetero-annulation. researchgate.net |

| Solvent-Free | Fe(OTf)₃ | Amines, Aldehydes, Terminal Alkynes | Recyclable Lewis acid catalyst. rsc.org |

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful tool for the synthesis of quinoline and quinolinone frameworks. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, typically through C-H bond activation, and are characterized by their high atom economy.

Recent advancements have highlighted the use of various catalytic systems to facilitate these transformations. For instance, a notable strategy involves the iron(III) chloride (FeCl₃)-catalyzed oxidative annulation of anilines and aryl ketones, utilizing dimethyl sulfoxide (B87167) (DMSO) as a methine source. rsc.org This reaction proceeds with the promotion of potassium persulfate (K₂S₂O₈) and accommodates a wide array of substituents, including both electron-donating and electron-withdrawing groups, to produce 4-arylquinolines in high yields. rsc.org The mechanism is believed to involve the in situ generation of an iminium intermediate from aniline and DMSO, which then reacts with an enolate to undergo cyclization and subsequent oxidation to furnish the quinoline ring. rsc.org

Another approach employs a cobalt(III) catalyst for the one-pot synthesis of 3,4-substituted quinolines from simple aryl amines and ketones with paraformaldehyde. rsc.org This method is distinguished by its excellent functional group tolerance and good to excellent yields, with water and hydrogen gas as the only byproducts. rsc.org Copper catalysts, in conjunction with oxygen as a green oxidant, have also been successfully used for the cyclization of anilines and aryl ketones in a DMSO medium to afford 2-aryl quinolines. rsc.org

Furthermore, a synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones has been developed that involves a sequential cerium oxide (CeO₂) catalyzed oxidative annulation followed by dehydrogenation and N-demethylation mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This protocol provides access to a range of fused tetrahydroquinolines and pyrrolo[3,4-c]quinoline-1,3-diones with good yields and functional group tolerance. rsc.org Some of the synthesized compounds have demonstrated notable fluorescence quantum yields. rsc.org

Table 1: Examples of Oxidative Annulation Strategies for Quinoline Derivatives

| Catalyst/Promoter | Starting Materials | Product Type | Key Features |

| FeCl₃ / K₂S₂O₈ | Anilines, Aryl ketones, DMSO | 4-Arylquinolines | High yields, wide substrate scope. rsc.org |

| Co(III) catalyst | Aryl amines, Ketones, Paraformaldehyde | 3,4-Substituted quinolines | Good to excellent yields, excellent functional group tolerance. rsc.org |

| Copper catalyst / O₂ | Anilines, Aryl ketones, DMSO | 2-Arylquinolines | Aerobic conditions, moderate to good yields. rsc.org |

| CeO₂ / DDQ | Fused tetrahydroisoquinolines | Pyrrolo[3,4-c]quinoline-1,3-diones | Sequential reaction, good yields, fluorescent products. rsc.org |

Iodine-Catalyzed Multicomponent Reactions

Molecular iodine has gained prominence as an inexpensive, readily available, and environmentally benign catalyst for various organic transformations, including the synthesis of quinoline derivatives through multicomponent reactions (MCRs). rsc.orgscispace.com MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps. rsc.org

A significant application of iodine catalysis is in the Friedländer synthesis of quinolines. rsc.org More specifically, iodine has been effectively used to catalyze the three-component reaction of arylaldehydes, naphthalen-2-amine, and ketones or β-keto esters to produce benzo[f]quinoline (B1222042) derivatives with high selectivity. scispace.com

In a similar vein, a metal-free, iodine-catalyzed three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters has been developed for the synthesis of quinoline-2,4-carboxylates. rhhz.net This method proceeds under mild conditions and demonstrates excellent functional group tolerance, providing access to biologically relevant quinoline structures in moderate to good yields. rhhz.net The proposed mechanism involves the initial formation of an imine from the arylamine and ethyl glyoxylate, followed by the addition of the enolate of the α-ketoester and subsequent cyclization. rhhz.net

Sashidhara and coworkers have reported a microwave-assisted, iodine-catalyzed three-component tandem annulation of aromatic amines, aromatic aldehydes, and 4-hydroxycoumarin (B602359) to synthesize chromeno[4,3-b]quinolin-6-one (B184693) derivatives. rsc.org This Povarov-type reaction proceeds through a Knoevenagel intermediate and offers high yields for a diverse range of products. rsc.org

Table 2: Iodine-Catalyzed Multicomponent Reactions for Quinoline Synthesis

| Reactants | Product Type | Key Features |

| Arylaldehydes, Naphthalen-2-amine, Ketones/β-keto esters | Benzo[f]quinoline derivatives | Mild conditions, high selectivity. scispace.com |

| Arylamines, Ethyl glyoxylate, α-Ketoesters | Quinoline-2,4-carboxylates | Metal-free, moderate to good yields, excellent functional group tolerance. rhhz.net |

| Aromatic amines, Aromatic aldehydes, 4-Hydroxycoumarin | Chromeno[4,3-b]quinolin-6-one derivatives | Microwave-assisted, high yields, Povarov-type reaction. rsc.org |

Cascade and Domino Reactions for this compound Derivatives

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the construction of complex molecules from simple precursors in a single, uninterrupted sequence of intramolecular transformations. mdpi.com These reactions are highly atom-economical and often proceed with high stereoselectivity, making them particularly attractive for the synthesis of natural products and pharmaceutically active compounds. mdpi.com

The synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones, and 4(1H)-quinolinones has been extensively explored using domino reactions. mdpi.com These approaches can be broadly categorized based on the key bond-forming or rearrangement steps, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures, high-temperature cyclizations, and metal-promoted processes. mdpi.com

For example, a domino reaction involving the Michael addition of dimedone to ethyl 2-(2-oxoindolin-3-ylidene)acetate, followed by a three-component reaction with ammonium acetate and isatins, has been developed to construct novel dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org This piperidine-promoted reaction proceeds with good yields and high diastereoselectivity. beilstein-journals.org

Another notable example is the acid-mediated, DMSO-assisted one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline compounds from substituted aryl amines and pyrazolones. rsc.org This cascade mechanism allows for the selective formation of these valuable heterocycles without the need for transition metals or external oxidants, highlighting its environmentally friendly nature. rsc.org

Solid-Phase Synthesis of Quinolinone Libraries

Solid-phase synthesis has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple filtration and washing of the resin.

An efficient method for the parallel solid-phase synthesis of 3,5-dicarboxamide-quinolin-2(1H)-one derivatives has been developed using a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin. acs.orgacs.org The synthesis begins with the loading of 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto the resin via reductive amination. acs.org Subsequently, various building blocks can be introduced at the 3- and 5-positions to generate a library of disubstituted quinolinones with high purity and good yields. acs.org

Another solid-phase approach utilizes a TMSOTf-catalyzed intramolecular seleno-arylation of tethered alkenes on a polystyrene-supported succinimidyl selenide (B1212193) as a key step for the synthesis of substituted quinolines. clockss.org This method provides stereoselective and regioselective access to tetrahydroquinolines containing a seleno-functionality, which can then be converted to quinolines in good yields and purities through deprotection and syn-elimination of the corresponding selenoxides. clockss.org

Furthermore, a solid-phase method has been developed for the synthesis of a 6-phenylquinolin-2(1H)-one core structure, which serves as a steroid mimetic. ki.se This strategy involves attaching a 6-bromo-2-chloroquinoline (B23617) to a Wang resin, followed by a Suzuki coupling to introduce the D-ring mimic. ki.se Subsequent alkylation of the phenolic position and cleavage from the resin generates a library of N-alkylated 6-phenyl-quinolones. ki.se

Table 3: Solid-Phase Synthesis Strategies for Quinolinone Libraries

| Resin | Key Reaction | Product Type | Key Features |

| PL-FDMP resin | Reductive amination, Amide coupling | 3,5-Dicarboxamide-quinolin-2(1H)-one derivatives | Parallel synthesis, high purity, good yields. acs.orgacs.org |

| Polystyrene-supported succinimidyl selenide | Intramolecular seleno-arylation | Substituted quinolines | Stereoselective, regioselective. clockss.org |

| Wang resin | Suzuki coupling, Alkylation | N-Alkyl-6-phenyl-quinolones | Steroid mimetics, library generation. ki.se |

Mechanistic Investigations and Reactivity Profiles of Quinolin 3 5h One Systems

Elucidation of Reaction Mechanisms in Quinolinone Formation

The synthesis of the quinolinone core can be achieved through various strategic approaches, each with its own distinct mechanistic pathway. These pathways often involve a sequence of condensation, cyclization, and functionalization steps, the nature of which dictates the final substitution pattern of the heterocyclic ring.

Stepwise Mechanisms in Condensation and Cyclization Reactions

The formation of quinolinone frameworks frequently proceeds through a series of well-defined steps involving condensation and subsequent cyclization. Classical named reactions provide a foundation for understanding these transformations.

For instance, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an activated methylene (B1212753) group. cdnsciencepub.comorientjchem.org Mechanistic studies suggest that under both acidic and basic conditions, the initial and rate-limiting step is an intermolecular aldol (B89426) condensation. cdnsciencepub.com This is followed by a rapid cyclization and subsequent dehydration to furnish the quinoline (B57606) derivative. cdnsciencepub.com The aldol adduct and the cyclized intermediate are typically short-lived and not detectable. cdnsciencepub.com

The Gould-Jacobs reaction is another cornerstone in quinolin-4-one synthesis. mdpi.com It commences with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes thermal cyclization, often through a ketene (B1206846) intermediate under harsh conditions, to yield a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com Subsequent hydrolysis and decarboxylation produce the quinolin-4-one. mdpi.com

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. The mechanism involves the formation of an enamine, followed by protonation of the ketone and cyclization with subsequent dehydration. iipseries.org

Similarly, the Skraup synthesis utilizes the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The mechanism initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. An intramolecular electrophilic substitution, followed by dehydration and oxidation, leads to the quinoline ring system. iipseries.org

More contemporary methods, such as the zirconocene-catalyzed reaction of o-aminothiophenol and 1,3-ynones, propose a three-step mechanism. rsc.org This involves a Michael addition, followed by an intramolecular cyclization-condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurative step to yield the quinoline. rsc.org

| Reaction Name | Key Reactants | General Mechanism |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, active methylene compound | Intermolecular aldol condensation -> rapid cyclization -> dehydration. cdnsciencepub.com |

| Gould-Jacobs Reaction | Aniline, diethyl ethoxymethylenemalonate | Condensation -> thermal cyclization (via ketene) -> hydrolysis -> decarboxylation. mdpi.com |

| Combes Synthesis | Aniline, β-diketone | Enamine formation -> protonation -> cyclization -> dehydration. iipseries.org |

| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | Acrolein formation -> Michael addition -> intramolecular electrophilic substitution -> dehydration -> oxidation. iipseries.org |

Intramolecular Aldol Condensation Mechanisms

Intramolecular aldol condensations are powerful ring-forming reactions, particularly for the synthesis of cyclic quinolone precursors. libretexts.org These reactions occur within a single molecule containing two carbonyl groups, where one acts as the enolate donor and the other as the electrophilic acceptor. libretexts.org The proximity of the reacting centers often leads to faster reaction rates compared to their intermolecular counterparts. libretexts.org

The mechanism is initiated by the deprotonation of an α-carbon by a base, forming an enolate. youtube.com This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a cyclic intermediate. youtube.com Subsequent protonation yields a β-hydroxy cyclic ketone, which can then undergo dehydration, often promoted by heat, to form a conjugated cyclic enone. youtube.com

The regioselectivity of the intramolecular aldol condensation is governed by the formation of the most thermodynamically stable ring system, with five- and six-membered rings being strongly favored due to minimal ring strain. libretexts.orgkhanacademy.org For example, the intramolecular aldol reaction of a 1,5-diketone exclusively yields the six-membered ring product, while a 1,4-diketone forms the five-membered ring product. libretexts.org

C-H Activation and Functionalization Mechanisms

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoline systems. rsc.org These reactions allow for the direct introduction of various substituents onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. rsc.org

A common approach involves the use of a directing group on the quinoline, such as an N-oxide or an 8-amido group, which coordinates to the metal center and facilitates C-H bond cleavage at a specific position. nih.govacs.org The general mechanism often involves the following key steps:

Coordination: The metal catalyst coordinates to the heteroatom of the quinoline derivative. nih.gov

C-H Activation/Metalation: The C-H bond is cleaved to form a metallacyclic intermediate. This step can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET), depending on the metal and reaction conditions. nih.gov

Functionalization: The metallacycle reacts with a coupling partner (e.g., an alkyne, alkene, or aryl halide).

Reductive Elimination/Oxidation: The final product is released, and the catalyst is regenerated.

For example, palladium-catalyzed C2-alkenylation of quinoline N-oxides can proceed via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination. nih.gov In some copper-catalyzed reactions, a Cu(II) to Cu(III) oxidation is proposed, followed by reductive elimination. nih.gov DFT calculations and experimental studies have been instrumental in elucidating these complex mechanistic pathways, such as identifying the concerted metalation-deprotonation pathway in certain palladium-catalyzed arylations. nih.gov

| Metal Catalyst | Directing Group | Position Functionalized | Proposed Mechanistic Step |

| Palladium (Pd) | N-oxide | C2 | Oxidative Addition/Reductive Elimination. nih.gov |

| Copper (Cu) | N-oxide | C2 | Ag-mediated Cu(II) to Cu(III) oxidation. nih.gov |

| Rhodium (Rh) | N-oxide | C8 | Oxidative coupling. rsc.org |

| Cobalt (Co) | N-oxide | C8 | Base-assisted internal electrophilic-type substitution (BIES). researchgate.net |

Photochemical Reaction Mechanisms

Photochemistry offers unique pathways for the synthesis and functionalization of quinolinone systems, often leading to products that are inaccessible through thermal methods. These reactions are typically initiated by the absorption of light, which promotes the molecule to an electronically excited state with distinct reactivity.

The photochemical behavior of quinoline derivatives is highly dependent on the nature of the substituents and the reaction conditions. For instance, the irradiation of 2-(alkylcarbamoyl)quinolines can lead to the formation of five-membered cyclic products through a Type-II hydrogen-atom abstraction from the triplet excited state. oup.com In contrast, the introduction of a methyl group at the 3-position can steer the reaction towards the formation of N-acetyl-N-alkylcarbamoyl derivatives via the singlet excited state and subsequent atmospheric oxidation. oup.com

Photochemical cycloadditions represent another important class of reactions. The reaction between quinolines and alkenes can be promoted by a photosensitizer, leading to the formation of ortho, meta, or para cycloadducts. nih.gov The generation of the triplet excited state of the arene often favors the formation of ortho and para adducts through a stepwise radical cycloaddition mechanism. nih.gov Mechanistic studies, including kinetic isotope effect measurements, have revealed that these cycloadditions can involve a reversible intermolecular radical addition step, with the subsequent intramolecular radical recombination being the selectivity-determining step. nih.gov

Furthermore, visible light-mediated reactions have been developed for the synthesis of 3-substituted quinolines. One such method involves the irradiation of N-bromosuccinimide (NBS) to generate a bromine radical, which initiates a cascade involving the formation of an iminyl radical from an allylic azide, followed by intramolecular cyclization onto the aryl ring. acs.org

Electron-Transfer Induced Photo-oxidation Mechanisms

Photoinduced single-electron transfer (SET) is a powerful tool for generating radical ions, which can then undergo a variety of chemical transformations. nih.gov In the context of quinolinone chemistry, SET processes can initiate oxidative cyclizations to form the heterocyclic core.

A general scheme for electron-transfer induced photo-oxidation involves the excitation of a photosensitizer, which then accepts an electron from a donor molecule to form a radical cation. nih.gov This radical cation can then undergo further reactions, such as intramolecular cyclization. A key challenge in photoinduced electron transfer is the competing back electron transfer process, which can reduce the efficiency of the desired chemical reaction. nih.gov

Strategies to overcome this involve designing systems where the initial electron transfer is followed by a rapid, irreversible chemical step. For example, in the synthesis of phenanthridinones and quinolinones, N-aryl amides are oxidized via SET by an excited iridium photocatalyst to generate amidyl radicals. chinesechemsoc.org These radicals then undergo intramolecular cyclization onto the proximal aryl ring. chinesechemsoc.org In the case of α,β-unsaturated amides, the photocatalyst can also act as an energy transfer agent to facilitate E/Z isomerization, ensuring the substrate adopts the correct conformation for cyclization. chinesechemsoc.org

The study of pyrazolo[3,4-b]quinoline-5-ones has shown that their photo-oxidation is influenced by substituents and the solvent. rsc.org The proposed "electron-transfer induced photo-oxidation" mechanism suggests that electron-donating groups on the N1-position of the pyrazole (B372694) ring and less sterically hindered groups at the C3-position can accelerate the photoreaction. rsc.org Computational studies, including DFT calculations, support the investigation of possible electron donation sites within the molecule to the electron-accepting solvent. rsc.org

Functional Group Transformations and Derivatization Strategies

The quinolinone scaffold serves as a versatile platform for a wide range of functional group transformations and derivatization strategies, enabling the synthesis of diverse libraries of compounds for various applications.

Palladium-catalyzed cross-coupling reactions are extensively used for the derivatization of quinolones. nih.gov These reactions, known for their mild conditions and broad functional group tolerance, allow for the introduction of aryl, alkyl, and other groups at various positions of the quinolone ring. For example, the Heck coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds, followed by cyclization, provides a route to 3-substituted quinolin-2(1H)-ones. nih.gov

The nitrogen atom in the quinoline ring can be readily protonated, alkylated, or acylated, providing another avenue for derivatization. orientjchem.org Furthermore, the quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. Electrophilic substitution typically occurs at positions 5 and 8 of the benzene (B151609) ring, while nucleophilic substitution is favored at position 2, or position 4 if the former is blocked. orientjchem.org

Metal-free methods have also been developed for the regioselective functionalization of quinolines. For instance, the remote C5-H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature with high regioselectivity and functional group tolerance, providing access to a range of halogenated quinolines. rsc.org

Nucleophilic and Electrophilic Substitution Patterns

The unique electronic structure of the quinoline core, characterized by a pyridine (B92270) ring fused to a benzene ring, dictates its reactivity in both nucleophilic and electrophilic substitution reactions. orientjchem.org The pyridine moiety is relatively resistant to oxidation due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which also makes it a weaker base compared to other nitrogen-containing heterocycles. orientjchem.org

Nucleophilic Substitution:

Quinoline systems readily undergo nucleophilic substitution, primarily at the 2-position. orientjchem.org If this position is blocked, the reaction typically occurs at the 4-position. orientjchem.org The presence of electron-withdrawing groups can further influence the regioselectivity of nucleophilic attack. For instance, 5,7-dichloro-8-quinolinol's chlorine substituents enhance its electron-withdrawing capacity, influencing its reactivity in nucleophilic substitution reactions. scbt.com

Electrophilic Substitution:

Electrophilic aromatic substitution is also a key feature of quinoline chemistry. The rigid structure of quinoline compounds promotes unique conformational stability, which influences their reactivity in these reactions. scbt.com For example, 4-bromoquinoline (B50189) showcases distinctive reactivity due to the bromine substituent, which can enhance electrophilic aromatic substitution by stabilizing intermediates. scbt.com In some cases, unexpected substitution patterns are observed. For instance, during the Skraup reaction with 1,4,5,6,8-pentafluoro-2-naphthylamine, electrophilic substitution of a fluorine atom occurs at the 1-position, leading to a polyfluorinated benzo[f]quinoline (B1222042). mdpi.com

The following table summarizes the general substitution patterns in quinoline systems:

| Reaction Type | Preferred Position(s) | Influencing Factors |

| Nucleophilic Substitution | 2-position, then 4-position | Steric hindrance, presence of electron-withdrawing groups |

| Electrophilic Substitution | 5- and 8-positions | Nature of the substituent, reaction conditions |

Annulation and Ring-Forming Reactions

Annulation and ring-forming reactions are powerful strategies for the synthesis of complex quinoline-based frameworks. These reactions often proceed through cascade or domino sequences, allowing for the construction of multiple rings in a single operation.

[4+2] Annulation:

A prominent method for quinoline synthesis is the [4+2] annulation. 2-Azidobenzaldehydes are versatile starting materials for these reactions, enabling the synthesis of a wide range of substituted quinolines, including fused and spiro-quinolines. nih.gov The reaction can proceed via a direct Diels-Alder reaction or through sequential condensation and cyclization reactions. nih.gov For instance, the reaction of 2-azidobenzaldehydes with hydroxyalkynes can lead to the formation of 4-alkoxy quinolines through an intramolecular [4+2] cycloaddition. nih.gov

Other Annulation Strategies:

Ruthenium-catalyzed aza-Michael addition and intramolecular annulation: Enaminones react with anthranils in the presence of a ruthenium catalyst to form 3-substituted quinolines. mdpi.com

Molecular sieve-mediated [2+2+1] cyclization: N-(o-alkenylaryl) imines react with aryldiazonium salts to produce pyrazolo[3,4-c]quinolines. mdpi.com

Rhodium-catalyzed [3+3]-annulation: Quinoline N-oxides react with cyclopropenones in a cascade C-H/C-C functionalization to yield functionalized 2-quinolones. rsc.org

Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl carbonyl compound with a compound containing an enolizable methylene group to form quinolines. researchgate.netresearchgate.net

The table below provides examples of different annulation strategies for quinoline synthesis:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Ruthenium-catalyzed annulation | Enaminones, Anthranils | [(p-cymene)RuCl₂]₂ | 3-Substituted quinolines mdpi.com |

| Molecular sieve-mediated cyclization | N-(o-alkenylaryl) imines, Aryldiazonium salts | 5Å Molecular Sieves | Pyrazolo[3,4-c]quinolines mdpi.com |

| Rhodium-catalyzed [3+3]-annulation | Quinoline N-oxides, Cyclopropenones | Rh(III) catalyst | Functionalized 2-quinolones rsc.org |

| [4+2] Annulation | 2-Azidobenzaldehydes, Hydroxyalkynes | - | 4-Alkoxy quinolines nih.gov |

Molecular Rearrangement Reactions

Molecular rearrangements are a fascinating aspect of quinolin-3(5H)-one chemistry, often leading to the formation of novel heterocyclic systems. These rearrangements can be triggered by various reagents and conditions.

A notable example is the unprecedented molecular rearrangement observed when tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, prepared from 3-chloroquinoline-2,4(1H,3H)-diones and ethylenediamine, react with isocyanic acid (HNCO). mdpi.comdntb.gov.uaresearchgate.net This reaction does not proceed as expected but instead yields new types of hydantoin (B18101) derivatives through a complex rearrangement. mdpi.comdntb.gov.uaresearchgate.net Similarly, 3-amino-1H,3H-quinoline-2,4-diones react with urea (B33335) in acetic acid to produce 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones via a molecular rearrangement of the initially formed monosubstituted urea. upce.cz

These findings highlight the susceptibility of certain quinoline derivatives to undergo significant structural transformations, providing access to a diverse range of heterocyclic compounds. mdpi.comupce.cz

Ring Opening and Recyclization Processes

Ring opening and recyclization reactions of quinolinone systems provide a versatile pathway to various heterocyclic structures. These cascades are often initiated by the nucleophilic attack on the quinolinone ring, leading to its opening, followed by an intramolecular cyclization to form a new ring system.

For example, the γ-pyrone ring of chromonylquinolino[3',4':5,6]pyrano[3,2-c]quinoline can be opened by primary amines, leading to the formation of propenone derivatives. tandfonline.com Similarly, 3-substituted chromones react with nitrogen and carbon nucleophiles, initiating a nucleophilic attack at the C-2 position of the chromone (B188151) moiety, followed by recyclization to form various five, six, and seven-membered heterocycles. tandfonline.com

Another interesting example involves the regiospecific β-lactam ring-opening/recyclization of N-aryl-3-spirocyclic-β-lactams. Catalyzed by a Lewis–Brønsted acids combined superacid catalyst system, this reaction provides an efficient route to 3-spirocyclicquinolin-4(1H)-ones. rsc.org These examples demonstrate the power of ring-opening/recyclization strategies in generating molecular diversity from quinolinone-based scaffolds.

Tautomeric Equilibria and Reactivity Implications

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, plays a crucial role in the reactivity of this compound systems. The position of the tautomeric equilibrium can significantly influence the outcome of a reaction.

For instance, in isoxazolo[3,4-b]quinolin-3(1H)-ones, three tautomeric forms are possible: the N1-oxo, N9-oxo, and 3-hydroxy forms. researchgate.net Theoretical studies have shown that the 9H-oxo tautomer is the most stable. researchgate.net Consequently, alkylation and acylation reactions in the presence of a mild base like triethylamine (B128534) occur preferentially on the N1 nitrogen atom of this tautomer. researchgate.net However, using a stronger base like sodium hydroxide (B78521) leads to the cleavage of the isoxazolone ring. researchgate.net

Similarly, the tautomeric equilibrium in triazolo[4,5-g]quinolines influences their alkylation reactions. clockss.org The N-oxide form exists in tautomeric equilibrium with the N1-OH form, leading to the selective formation of 1-alkoxy derivatives upon alkylation. clockss.org These examples underscore the importance of understanding the tautomeric preferences of quinolinone derivatives to predict and control their reactivity.

Spectroscopic and Structural Elucidation of Quinolin 3 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For quinolin-3(5H)-one derivatives, the aromatic protons of the quinoline (B57606) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. For instance, in a series of 2-substituted-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound derivatives, the quinolizine protons H-8, H-9, and H-10 were observed at specific chemical shifts, such as a triplet at δ 7.12 ppm for H-9 and doublets at δ 7.43 and 7.7 ppm for H-8 and H-10, respectively. ekb.eg Protons of substituent groups will have characteristic chemical shifts; for example, a methyl group (CH₃) substituent on the quinoline ring often appears as a singlet around δ 2.45-2.68 ppm. rsc.orgnih.gov Methylene (B1212753) protons (CH₂) adjacent to a nitrogen atom or an aromatic ring also show distinct signals. For example, the N-CH₂ protons in a dihydropyrido[3,2,1-ij] this compound derivative were observed as a triplet at δ 4.10 ppm. ekb.eg The presence of an NH proton can be identified by a broad singlet, often in the downfield region, which can be confirmed by D₂O exchange. In some quinoline derivatives, an NH proton signal was seen at δ 12.59 ppm. nih.gov

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound/Derivative Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound)) | H-9 (quinolizine) | 7.12 | t | ekb.eg |

| H-8 (quinolizine) | 7.43 | d | ekb.eg | |

| H-10 (quinolizine) | 7.7 | d | ekb.eg | |

| N-CH₂ | 4.10 | t | ekb.eg | |

| 4-[(2-Methoxy-8-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Ar-H | 9.44 | s | nih.gov |

| CH₃ | 2.68 | s | nih.gov | |

| 2-Mercapto quinoline derivative | NH | 12.59 | s | nih.gov |

| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | H-4 | 8.27 | d | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The chemical shifts for carbon atoms in this compound derivatives span a wide range, typically from δ 20 to 170 ppm. oregonstate.edu The carbonyl carbon (C=O) of the quinolinone ring is particularly characteristic, appearing far downfield, often in the range of δ 160-195 ppm. nih.govajol.infomdpi.com Aromatic and vinylic carbons are found between δ 110 and 160 ppm. For example, in a series of 2-chloro-3-substituted quinoline derivatives, the carbon atoms of the quinoline ring were observed in this region. rsc.org Quaternary carbons, those without any attached protons, generally show weaker signals. The carbon of a nitrile group (C≡N), if present, resonates around δ 116-121 ppm. nih.govarabjchem.org Aliphatic carbons, such as those in methyl or methylene groups, appear in the upfield region, typically below δ 60 ppm. nih.govrsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound/Derivative Type | Carbon | Chemical Shift (δ, ppm) | Reference |

| 2-(3-Chloro phentlamino)-8-fluoro- ekb.egrsc.orgmdpi.comthiadiazolo-[3,2-a]pyrimidin-[5,4-c]quinolin-5-one | C=O | 167.0 | ajol.info |

| 2-Mercapto quinoline derivative | C=O | 162.77 | nih.gov |

| C≡N | 116.92 | nih.gov | |

| (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | C=O | 190.8 | mdpi.com |

| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | Quinolone Ring Carbons | 127.3-149.2 | rsc.org |

| 4-[(2-Methoxy-8-methylquinolin-3-yl)methylene]-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | Quinolone Ring Carbons | 117.6-163.8 | nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)

To further elucidate complex structures and make unambiguous assignments of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. durham.ac.uk

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the spin systems within a molecule and confirming the connectivity of protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of a carbon resonance based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

These techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound derivatives. durham.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound derivatives, the most characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1650-1711 cm⁻¹. nih.govnih.govmdpi.com The presence of a nitrile (C≡N) group gives rise to a sharp, medium-intensity band around 2225-2250 cm⁻¹. nih.govarabjchem.org The N-H stretching vibration of an amine or amide appears as a band in the range of 3100-3500 cm⁻¹. ajol.infomdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are found in the 1450-1650 cm⁻¹ region. rsc.orgajol.info

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | Stretch | 1650-1711 | nih.govnih.govmdpi.com |

| Nitrile (C≡N) | Stretch | 2225-2250 | nih.govarabjchem.org |

| Amine/Amide (N-H) | Stretch | 3100-3500 | ajol.infomdpi.com |

| Aromatic C-H | Stretch | > 3000 | rsc.orgajol.info |

| Aromatic C=C | Stretch | 1450-1650 | rsc.orgajol.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives, with their extended conjugated systems, exhibit characteristic absorption bands in the UV-Vis region. Typically, these compounds show multiple absorption bands corresponding to π → π* and n → π* transitions. beilstein-journals.org The π → π* transitions, which are generally more intense, arise from the aromatic quinoline ring system and any conjugated substituents. These are often observed in the 250-400 nm range. beilstein-journals.orgnih.gov The n → π* transitions, which are less intense, involve the non-bonding electrons of the carbonyl oxygen and are typically found at longer wavelengths, sometimes extending into the visible region. beilstein-journals.org The specific position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring, as well as the solvent used for the measurement. beilstein-journals.orgmdpi.com For example, a series of trifluoromethylated quinoline-phenol Schiff bases displayed electronic transitions in the 250–500 nm range, with transitions above 350 nm attributed to the n → π* transition of the imine moiety. beilstein-journals.org

Table 4: UV-Vis Absorption Data for Selected this compound Derivatives

| Compound/Derivative Type | Solvent | λmax (nm) | Transition Type | Reference |

| Trifluoromethylated quinoline-phenol Schiff bases | Chloroform, Methanol, DMSO | 250-500 | π → π* and n → π* | beilstein-journals.org |

| 2-chloro-3-(3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl) quinoline | Not specified | 261, 307 | Not specified | nih.gov |

| 3-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-5-yl)-2-chloroquinoline | Not specified | 258, 321 | Not specified | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition. In MS, a molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ provides the molecular weight of the compound. For many this compound derivatives, the molecular ion peak is readily observed. rsc.orgajol.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of a compound. This is because the masses of atoms are not integers, and HRMS can distinguish between ions with the same nominal mass but different elemental compositions. For example, HRMS was used to confirm the elemental formula of a 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij] this compound) derivative, with the calculated mass for [M+H]⁺ being very close to the experimentally found value. rsc.org Similarly, for other quinoline derivatives, HRMS has been crucial in confirming their proposed structures by providing exact mass measurements that match the calculated values for their chemical formulas. rsc.orgmdpi.com

Table 5: MS and HRMS Data for Selected this compound Derivatives

| Compound/Derivative Type | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | HRMS Calculated | HRMS Found | Reference |

| 2,2'-((4-Hydroxyphenylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]this compound)) | MS | 506 | - | - | ekb.eg |

| 2-(4-Chlorobenzyl)-3-(4-chlorophenyl)quinoline | ESI | - | 364.0654 | 364.0661 | rsc.org |

| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | ESI | - | 438.1485 | 438.1485 | rsc.org |

| 7-Chloro-6-(4-chlorophenoxy)-2-methylquinoline-5,8-dione | ESI+ | 334.0 | 334.0038 | 334.0026 | mdpi.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, XRD analysis provides definitive proof of structure, revealing precise details about molecular conformation, stereochemistry, and non-covalent interactions that govern the crystal packing.

Single-crystal X-ray diffraction (SCXRD) offers the most precise structural data for a molecule. By analyzing the diffraction pattern of a single crystal, a complete molecular and crystal structure can be modeled, providing exact bond lengths, bond angles, and torsional angles.

The structure of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) was unequivocally confirmed through SCXRD analysis. nih.gov This technique provided definitive proof of its chemical structure, resolving any ambiguity that might arise from spectroscopic data alone. nih.gov

In a study of novel iodo-quinoline derivatives, SCXRD was used to characterize multiple compounds. mdpi.com The data for these structures were collected on diffractometers using either graphite-monochromated Mo Kα or Cu Kα radiation. mdpi.com The structures were solved using intrinsic phasing methods and refined by full-matrix least-squares on F². mdpi.com The crystallographic data for several derivatives are summarized below.

Interactive Table: Crystallographic Data for Iodo-Quinoline Carboxylic Acid Derivatives mdpi.com

| Compound ID | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|---|

| 4b | C₁₆H₉ClINO₂ | Monoclinic | P2₁/n | 14.1231 | 7.3789 | 15.0003 | 90 | 108.851 | 90 |

| 4c | C₁₆H₉BrINO₂ | Monoclinic | P2₁/n | 14.1953 | 7.3919 | 15.1118 | 90 | 108.973 | 90 |

| 4d | C₁₆H₁₀INO₃ | Monoclinic | P2₁/c | 7.4261 | 19.3470 | 10.4357 | 90 | 100.86 | 90 |

| 4e | C₁₇H₉F₃INO₂ | Orthorhombic | Pca2₁ | 15.3678 | 7.4334 | 14.3414 | 90 | 90 | 90 |

Similarly, the detailed solid-state structure of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide was elucidated using SCXRD. mdpi.com The analysis revealed that the compound crystallizes in the triclinic P-1 space group with two independent molecules in the asymmetric unit. mdpi.com A notable finding was the inclusion of an acetonitrile (B52724) molecule within the crystal lattice, identifying the compound as a crystal solvate. mdpi.com

Table: Crystallographic Data for 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.402 |

| b (Å) | 12.458 |

| c (Å) | 17.978 |

| α (°) | 90.79 |

| β (°) | 107.90 |

| γ (°) | 91.96 |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. It is instrumental for phase identification, assessing sample purity, and confirming that the bulk material corresponds to the structure determined by SCXRD. For the quinolinium bromide derivative mentioned previously, PXRD analysis was performed to characterize the purified, recrystallized product, confirming the phase purity of the bulk sample. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound derivatives. These methods provide critical information on thermal stability, melting points, glass transitions, and decomposition profiles.

Studies on various quinoline compounds show that their thermal stability is significantly influenced by the nature and position of substituents. researchgate.netscispace.com Strong electron-withdrawing groups, such as a nitro group at the R6 position, tend to enhance the chemical stability of the quinoline ring. researchgate.net The high polarity of these compounds often leads to strong dipole-dipole forces, which contribute to crystal stability. researchgate.net

Thermogravimetric analysis of some pyrazolo-quinazoline derivatives showed that their thermal degradation proceeds as a single-step process. scispace.com DSC analysis provides melting points that are in good agreement with those determined by the traditional open capillary method. scispace.comsphinxsai.com

For a series of pyrazoloquinoline derivatives, thermal measurements indicated high degradation temperatures, often above 300 °C. mdpi.com DSC tests on these compounds also revealed that some derivatives exhibit glass transitions, a characteristic of amorphous or semi-crystalline materials. mdpi.com For example, compounds designated as D2 and D5 showed glass transition temperatures (Tg), indicating their ability to form a glassy state upon cooling from the melt. mdpi.com

The thermal properties of several quinoline and related derivatives are summarized in the table below.

Interactive Table: Thermal Properties of Selected Quinoline Derivatives

| Compound Type / ID | Method | Event | Temperature (°C) | Source |

|---|---|---|---|---|

| Pyrazolo-quinazoline (KC-1) | DSC | Melting Point | 219.8 | scispace.com |

| Pyrazolo-quinazoline (KC-3) | DSC | Melting Point | 181.7 | scispace.com |

| Pyrazolo-quinazoline (KC-4) | DSC | Melting Point | 230.1 | scispace.com |

| Pyrazolo-quinazoline (KC-3) | TGA | Initial Decomposition | 240 | scispace.com |

| Pyrazolo-quinazoline (KC-4) | TGA | Initial Decomposition | 280 | scispace.com |

| Pyrazoloquinoline (D2) | DSC | Melting Point | 187 | mdpi.com |

| Pyrazoloquinoline (D2) | DSC | Glass Transition (Tg) | 62 | mdpi.com |

| Pyrazoloquinoline (D5) | DSC | Melting Point | 170 | mdpi.com |

| Pyrazoloquinoline (D5) | DSC | Glass Transition (Tg) | 42 | mdpi.com |

| Glycoside Quinoline (GLY-A) | DSC | Peak Temperature (Tpeak) | 254.8 | researchgate.net |

| Glycoside Quinoline (GLY-B) | DSC | Peak Temperature (Tpeak) | 262.1 | researchgate.net |

| Iodo-quinoline (4e) | Capillary | Melting Point | 185-186 | mdpi.com |

This data is crucial for understanding the material's behavior at elevated temperatures, which is vital for applications in materials science and for determining the compound's shelf-life and storage conditions. scispace.com

Theoretical and Computational Studies on Quinolin 3 5h One Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a principal tool for studying the electronic structure and properties of quinoline-based systems. These calculations offer a balance between accuracy and computational cost, making them well-suited for a detailed analysis of molecular characteristics.

Geometry Optimization and Conformational Analysis

Before probing the electronic properties of a molecule, its most stable three-dimensional arrangement, or conformation, must be determined. Geometry optimization is the computational process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For derivatives of Quinolin-3(5H)-one, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most energetically favorable structure. rjptonline.orgpjbmb.org.pk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)